molecular formula C19H20N2O7 B2742491 Thalidomide-O-C5-acid CAS No. 2087490-48-8

Thalidomide-O-C5-acid

Cat. No.: B2742491
CAS No.: 2087490-48-8
M. Wt: 388.376
InChI Key: PBZGPWVWKSADLD-UHFFFAOYSA-N
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Description

Thalidomide-O-C5-acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindolinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C5-acid typically involves multiple steps. One common method starts with the preparation of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid. This intermediate is then reacted with hexanoic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of inert gases to prevent oxidation and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C5-acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Thalidomide-O-C5-acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-O-C5-acid involves its interaction with specific molecular targets. It has been shown to modulate the activity of cereblon protein, which plays a crucial role in protein degradation pathways. This modulation can lead to the selective degradation of target proteins, making it a valuable tool in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-C5-acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate cereblon protein activity distinguishes it from other similar compounds, making it a promising candidate for therapeutic applications .

Biological Activity

Thalidomide-O-C5-acid, a derivative of thalidomide, has garnered attention due to its diverse biological activities, particularly in immunomodulation and anti-inflammatory pathways. This article provides an overview of its biological mechanisms, relevant case studies, and research findings.

Thalidomide itself is known for its immunomodulatory and anti-inflammatory properties. The biological activity of this compound can be understood through its interaction with various cellular pathways:

  • TNF-α Inhibition : this compound appears to inhibit tumor necrosis factor-alpha (TNF-α) production. This is achieved by blocking the activation of nuclear factor kappa B (NF-κB) and myeloid differentiation factor 88 (MyD88), both crucial in the signaling pathway leading to TNF-α synthesis .
  • Cytokine Modulation : The compound has been shown to suppress the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and granulocyte-macrophage colony-stimulating factor (GM-CSF), while enhancing anti-inflammatory cytokines like IL-10 .
  • Anti-Angiogenic Effects : this compound also exhibits anti-angiogenic properties by modulating vascular endothelial growth factor (VEGF) pathways through the down-regulation of NF-κB signaling .

Case Studies

Several studies have highlighted the clinical relevance of thalidomide derivatives, including this compound:

  • Erythema Nodosum Leprosum (ENL) : In patients with ENL, thalidomide treatment significantly reduced TNF-α levels, demonstrating its potential in treating inflammatory conditions associated with mycobacterial infections .
  • Melanoma Treatment : Research has indicated that thalidomide derivatives can induce apoptosis in melanoma cells by degrading BCL-2 proteins, a key regulator of apoptosis. This suggests a potential therapeutic application in cancer treatment .
  • Fibrotic Conditions : A study demonstrated that this compound inhibited fibronectin production in fibroblasts stimulated by TGF-β1, indicating its role in managing fibrotic diseases .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

Study Findings
DrugBank StudyThis compound inhibits TNF-α production via NF-κB and MyD88 pathways .
Spandidos PublicationsDemonstrated modulation of cytokine profiles in inflammatory diseases .
Nature StudyInvestigated binding interactions with cereblon (CRBN), elucidating mechanisms behind its effects on teratogenicity and therapeutic benefits .

Properties

IUPAC Name

6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c22-14-9-8-12(17(25)20-14)21-18(26)11-5-4-6-13(16(11)19(21)27)28-10-3-1-2-7-15(23)24/h4-6,12H,1-3,7-10H2,(H,23,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZGPWVWKSADLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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